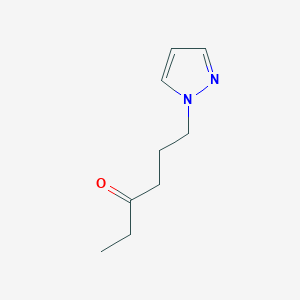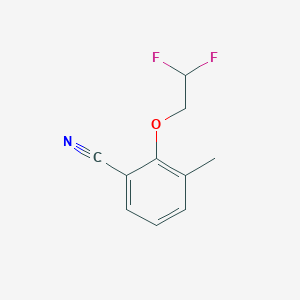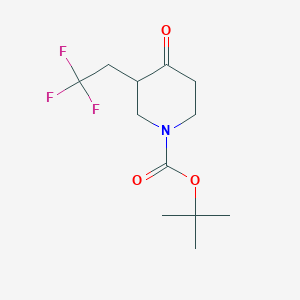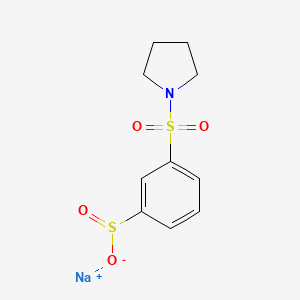
3-Bromo-4-cyano-2-fluorobenzenesulfonyl chloride
Descripción general
Descripción
3-Bromo-4-cyano-2-fluorobenzenesulfonyl chloride (BCFBSCl) is an important reagent in organic synthesis, as it is a useful intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. BCFBSCl is also used in the preparation of several important intermediates and drugs, such as the antidiabetic drug glimepiride. In addition, BCFBSCl is used in the synthesis of a variety of other compounds, such as polymers, dyes, and surfactants.
Aplicaciones Científicas De Investigación
3-Bromo-4-cyano-2-fluorobenzenesulfonyl chloride is used in a variety of scientific research applications, including in the synthesis of pharmaceuticals and other organic compounds. In addition, this compound is used in the synthesis of a variety of polymers, dyes, and surfactants. This compound is also used in the preparation of several important intermediates and drugs, such as the antidiabetic drug glimepiride. This compound has also been used in the synthesis of a variety of other compounds, such as peptide derivatives, amino acids, and other organic compounds.
Mecanismo De Acción
3-Bromo-4-cyano-2-fluorobenzenesulfonyl chloride is a useful reagent in organic synthesis due to its ability to react with a variety of compounds. The reaction of this compound with a compound typically involves the formation of a sulfonyl chloride, which can then be used to form a variety of other compounds. The reaction of this compound with bromine produces a brominated sulfonyl chloride, which can then be used to form a variety of other compounds.
Biochemical and Physiological Effects
This compound has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. However, the biochemical and physiological effects of this compound are not well understood. It is known that this compound can cause irritation to the skin and eyes, and it can also be toxic to aquatic organisms. Therefore, it is important to use caution when handling this compound, and to wear protective clothing and eyewear when working with the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Bromo-4-cyano-2-fluorobenzenesulfonyl chloride in laboratory experiments is that it is a relatively inexpensive reagent, and it is readily available. In addition, this compound is a useful intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. However, this compound can be toxic and irritating to the skin and eyes, and it can also be toxic to aquatic organisms. Therefore, it is important to use caution when handling this compound, and to wear protective clothing and eyewear when working with the compound.
Direcciones Futuras
There are a number of potential future directions for the use of 3-Bromo-4-cyano-2-fluorobenzenesulfonyl chloride. For example, this compound can be used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. In addition, this compound can be used in the synthesis of a variety of polymers, dyes, and surfactants. Furthermore, this compound can be used in the preparation of several important intermediates and drugs, such as the antidiabetic drug glimepiride. Finally, this compound can be used in the synthesis of a variety of other compounds, such as peptide derivatives, amino acids, and other organic compounds.
Propiedades
IUPAC Name |
3-bromo-4-cyano-2-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFNO2S/c8-6-4(3-11)1-2-5(7(6)10)14(9,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQDDKGXJCMKBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






amine](/img/structure/B1411814.png)




![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1411821.png)




